molecular formula C23H20N4 B2649185 4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile CAS No. 166671-45-0

4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile

Cat. No. B2649185
CAS RN: 166671-45-0
M. Wt: 352.441
InChI Key: PTJOMOVMIOBQPI-UHFFFAOYSA-N
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Description

Benzimidazole and its derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are known for their diverse biological and clinical applications .


Synthesis Analysis

Benzimidazole compounds can be synthesized using various methods. For instance, one approach involves the use of enamino ketones as building blocks in the creation of the pyrimidobenzimidazole scaffold .


Molecular Structure Analysis

Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds. It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Reactions with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles in EtOH with AcOH as a catalyst have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its specific structure. For instance, a related compound, Phenol, 4-(1-methyl-1-phenylethyl)-, has a molecular weight of 212.2869 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it an interesting candidate for drug development. Researchers have investigated its potential as an anticoagulant, anti-inflammatory, antibacterial, and anticancer agent . For instance:

Fluorescent Probes and Optical Materials

The α,β-unsaturated lipid structure in coumarins leads to strong fluorescence in their derivatives. Researchers have explored the compound’s application in fluorescent probes, dyes, and optical materials . Its derivatives can be valuable tools for imaging and diagnostics.

Natural Fragrances and Flavorings

Coumarins, including 7-hydroxycoumarin derivatives, contribute to the characteristic fragrance of vanilla beans. Their hydroxy position at 7 plays a crucial role in biosynthesis . These compounds find use in perfumery and flavoring.

Antifungal Properties

While specific studies on this compound’s antifungal activity are scarce, related coumarins have demonstrated antifungal effects . Investigating its potential against fungal pathogens could be worthwhile.

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for its industrial production. Researchers have proposed mechanisms based on experimental results . Further mechanistic studies can guide synthesis optimization.

Novel Materials

Given its unique structure, this compound may serve as a precursor for novel materials. Researchers could explore its use in material science, such as nanomaterials or supramolecular assemblies.

Mechanism of Action

While the specific mechanism of action for “4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile” is not available, benzimidazole derivatives are known to exhibit various biological activities such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Future Directions

The future directions in the field of benzimidazole derivatives research involve the development of new drugs that overcome the problems associated with current treatments .

properties

IUPAC Name

7-methyl-3-(2-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c1-16-18-12-14-26(13-11-17-7-3-2-4-8-17)23(18)27-21-10-6-5-9-20(21)25-22(27)19(16)15-24/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJOMOVMIOBQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile

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